molecular formula C11H13FO2 B13297177 Methyl 2-(4-fluoro-2-methylphenyl)propanoate

Methyl 2-(4-fluoro-2-methylphenyl)propanoate

Cat. No.: B13297177
M. Wt: 196.22 g/mol
InChI Key: ONCCMZJUFALTGU-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-2-methylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, with a fluorine and methyl substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)propanoate typically involves the esterification of 2-(4-fluoro-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: 2-(4-fluoro-2-methylphenyl)propanoic acid.

    Reduction: 2-(4-fluoro-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluoro-2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act as a substrate for esterases, leading to its hydrolysis into the corresponding acid and alcohol. The presence of the fluorine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 2-(4-chloro-2-methylphenyl)propanoate
  • Methyl 2-(4-bromo-2-methylphenyl)propanoate

Uniqueness

Methyl 2-(4-fluoro-2-methylphenyl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(4-fluoro-2-methylphenyl)propanoate

InChI

InChI=1S/C11H13FO2/c1-7-6-9(12)4-5-10(7)8(2)11(13)14-3/h4-6,8H,1-3H3

InChI Key

ONCCMZJUFALTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)C(=O)OC

Origin of Product

United States

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